

solubility of 5-Chloroquinaldine in organic solvents

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Compound of Interest

Compound Name: 5-Chloroquinaldine

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An In-Depth Technical Guide to the Solubility of **5-Chloroquinaldine** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Chloroquinaldine, a substituted quinoline derivative, serves as a critical building block in the synthesis of pharmaceuticals and other biologically active molecules. Its utility in these applications is fundamentally governed by its physicochemical properties, paramount among which is its solubility in organic solvents. This guide provides a comprehensive technical overview of the principles, data, and experimental methodologies related to the solubility of **5-chloroquinaldine**. We delve into the theoretical underpinnings of solubility, present quantitative data for a closely related analogue to establish predictive models, and offer detailed, field-proven protocols for both solubility determination and purification via recrystallization. This document is designed to equip researchers and development professionals with the foundational knowledge and practical tools necessary to effectively work with this important chemical intermediate.

Introduction to 5-Chloroquinaldine: A Profile

5-Chloroquinaldine, systematically named 5-chloro-2-methylquinoline, is an aromatic heterocyclic compound. Its structure, featuring a quinoline core with a chloro group at the C5 position and a methyl group at the C2 position, dictates its chemical behavior and physical properties.

- Molecular Formula: $C_{10}H_8ClN$ [1]
- Molecular Weight: 177.63 g/mol [1]
- Appearance: Typically a solid at room temperature. [2]
- Core Structure: The quinoline ring system is planar, and the nitrogen atom possesses a lone pair of electrons in an sp^2 -hybrid orbital, which imparts basicity to the molecule. [3] This basicity allows it to react with acids to form salts, a property that can be exploited to modify its solubility significantly. [4]

The presence of the chlorine atom, an electron-withdrawing group, and the methyl group, an electron-donating group, modifies the electron density of the aromatic system, influencing its reactivity and intermolecular interactions. Understanding these features is crucial for predicting its solubility. The "like dissolves like" principle is a foundational concept here; the polarity of **5-chloroquinaldine** will determine its affinity for various organic solvents. [5]

Theoretical Framework of Solubility

The dissolution of a solid solute, such as **5-chloroquinaldine**, in a liquid solvent is a complex thermodynamic process governed by the interplay of enthalpy and entropy changes. The overall free energy change of mixing (ΔG_{mix}) determines the spontaneity of the process.

$$\Delta G_{\text{mix}} = \Delta H_{\text{mix}} - T\Delta S_{\text{mix}}$$

For dissolution to be favorable, ΔG_{mix} must be negative. This is achieved through a balance of:

- Enthalpy of Mixing (ΔH_{mix}): This term represents the net energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.
 - Lattice Energy (Endothermic): Energy required to break the bonds holding the crystalline solid together.
 - Solvation Energy (Exothermic): Energy released when solute molecules are surrounded and stabilized by solvent molecules. [6]

- Dissolution is favored when the energy released during solvation is comparable to or greater than the energy required to break the crystal lattice.
- Entropy of Mixing (ΔS_{mix}): Dissolution typically leads to an increase in the randomness or disorder of the system, as the highly ordered solid becomes dispersed in the liquid. This positive entropy change favors the dissolution process.[\[7\]](#)

The key to predicting solubility lies in matching the intermolecular forces of the solute and solvent. As a moderately polar molecule, **5-chloroquininaldine** is expected to be more soluble in solvents of similar polarity. Its solubility in water is expected to be low due to the large hydrophobic quinoline ring system.[\[8\]](#)

Quantitative Solubility Data: A Case Study with 5-Chloro-8-hydroxyquinoline

While comprehensive, temperature-dependent solubility data for **5-chloroquininaldine** is not readily available in public literature, a recent study on the closely related compound 5-chloro-8-hydroxyquinoline (cloxiquine) provides an excellent and highly relevant dataset.[\[9\]](#) The addition of a hydroxyl group increases polarity and hydrogen bonding capability, but the overall solubility trends in different solvent classes offer a strong predictive model for **5-chloroquininaldine**.

The mole fraction solubility of 5-chloro-8-hydroxyquinoline was determined experimentally across a range of temperatures.[\[9\]](#) The data clearly shows that solubility is an endothermic process, increasing with temperature across all tested solvents.[\[9\]](#)

Table 1: Mole Fraction Solubility (x_1) of 5-Chloro-8-hydroxyquinoline in Various Organic Solvents at Different Temperatures (T/K)[\[9\]](#)

Solvent	T=278.15 K	T=283.15 K	T=288.15 K	T=293.15 K	T=298.15 K	T=303.15 K	T=308.15 K	T=313.15 K
Alcohol								
S								
Methanol	0.0024	0.0028	0.0032	0.0037	0.0042	0.0048	0.0055	0.0063
Ethanol	0.0034	0.0039	0.0046	0.0052	0.0058	0.0066	0.0075	0.0085
n- Propanol								
Isopropanol	0.0045	0.0052	0.0060	0.0068	0.0076	0.0087	0.0099	0.0112
Esters								
Methyl Acetate	0.0027	0.0031	0.0036	0.0040	0.0045	0.0051	0.0058	0.0066
Ethyl Acetate	0.0152	0.0173	0.0197	0.0221	0.0245	0.0274	0.0305	0.0340
n- Propyl Acetate	0.0169	0.0193	0.0220	0.0245	0.0269	0.0301	0.0336	0.0374
Isopropyl Acetate	0.0189	0.0216	0.0246	0.0272	0.0297	0.0330	0.0366	0.0406
Isopropyl Acetate								
Other Solvents								
Acetone	0.0149	0.0170	0.0194	0.0215	0.0232	0.0259	0.0288	0.0320
1,4-Dioxane	0.0126	0.0144	0.0165	0.0183	0.0200	0.0223	0.0249	0.0277
1,4-Dioxane	0.0494	0.0560	0.0637	0.0699	0.0751	0.0827	0.0911	0.1004

e

Analysis of Data:

- Solvent Effect: The highest solubility was observed in 1,4-dioxane, a polar aprotic solvent capable of accepting hydrogen bonds and having significant dipole character. Solubility in esters and ketones was moderate, while it was lowest in alcohols. This suggests that while polarity is important, specific solute-solvent interactions play a dominant role.
- Prediction for **5-Chloroquinaldine**: Lacking the hydroxyl group, **5-chloroquinaldine** is less polar and cannot act as a hydrogen bond donor. Therefore, its solubility in protic solvents like alcohols may be lower than that of its hydroxylated counterpart. Conversely, its solubility might be enhanced in less polar solvents like toluene, ethers, or chlorinated solvents, where dipole-dipole and van der Waals interactions would be more dominant.

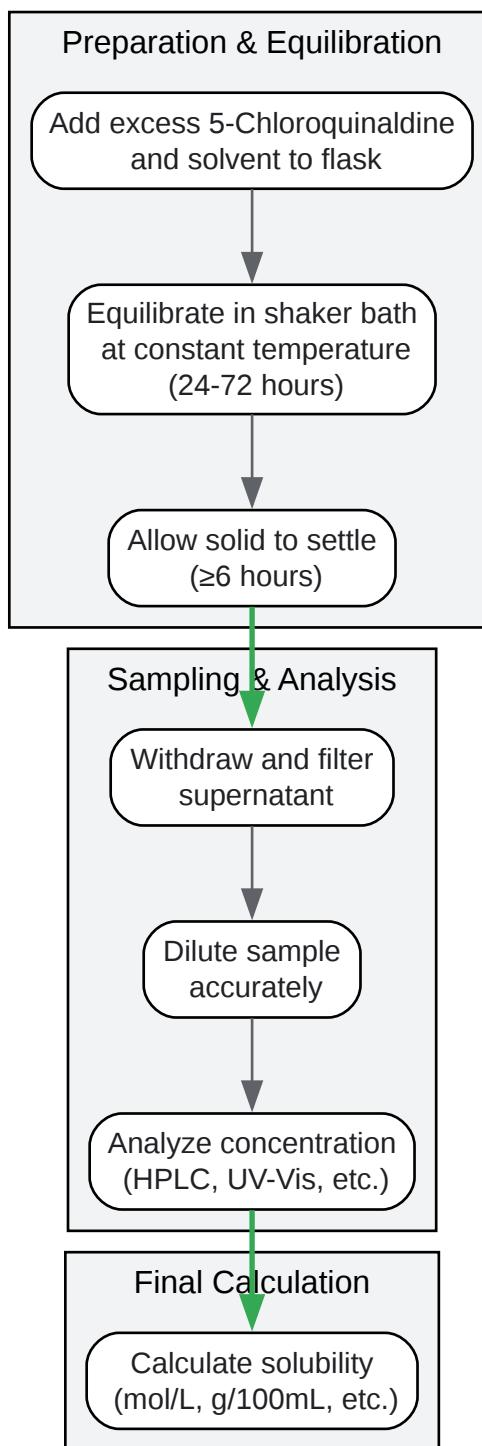
Experimental Protocol: Isothermal Solubility Determination

The following protocol describes the widely accepted isothermal shake-flask method for accurately determining the solubility of a compound like **5-chloroquinaldine**.^[10] This method ensures that a true solid-liquid equilibrium is achieved.

Methodology:

- Preparation: Add an excess amount of solid **5-chloroquinaldine** to several stoppered glass flasks, ensuring a visible amount of undissolved solid remains at equilibrium.
- Solvent Addition: Add a precise volume or mass of the chosen organic solvent to each flask.
- Equilibration: Place the flasks in a thermostatically controlled shaker bath set to the desired temperature (e.g., 298.15 K). Allow the flasks to shake for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.^[10]
- Phase Separation: After equilibration, stop the shaking and allow the flasks to rest in the bath for at least 6 hours to let the undissolved solid settle completely.

- Sampling: Carefully withdraw a sample from the clear supernatant using a pre-heated or pre-cooled syringe to match the bath temperature. Immediately filter the sample through a fine-pored filter (e.g., 0.45 µm PTFE) to remove any microscopic solid particles.
- Analysis: Accurately dilute the filtered saturated solution with a suitable solvent. Determine the concentration of **5-chloroquinaldine** in the diluted sample using a validated analytical method, such as:
 - UV-Vis Spectrophotometry: If the compound has a distinct chromophore.
 - High-Performance Liquid Chromatography (HPLC): For high accuracy and specificity.
 - Gravimetric Analysis: Involves evaporating a known volume of the saturated solution to dryness and weighing the residue.
- Calculation: Calculate the solubility in desired units (e.g., mol/L, g/100 mL, or mole fraction) based on the measured concentration and dilution factor.

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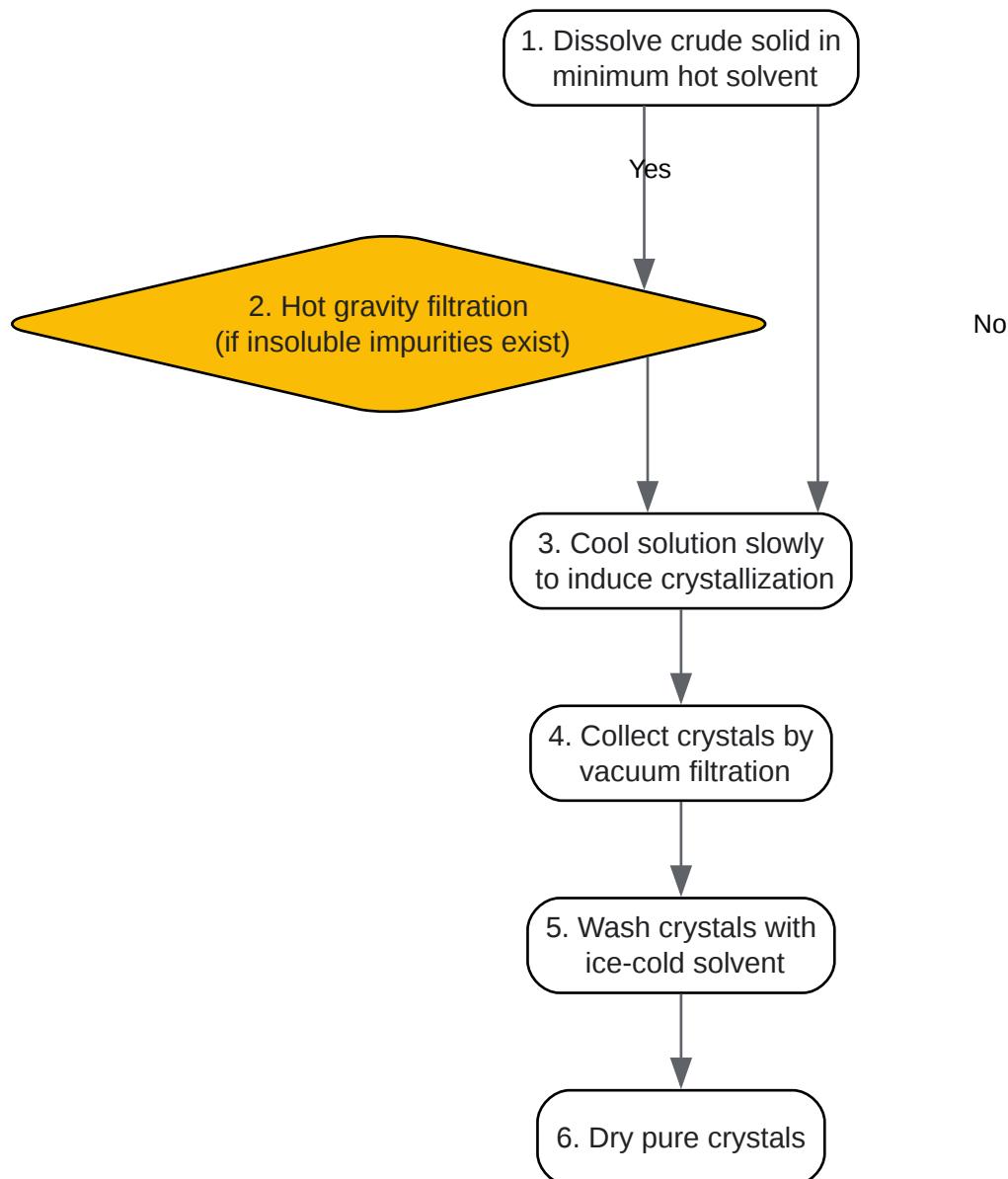
Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Purification by Recrystallization

Solubility is the cornerstone of recrystallization, the most powerful technique for purifying solid organic compounds.[11] The goal is to select a solvent (or solvent pair) in which **5-chloroquinaldine** is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[12]

Protocol for Single-Solvent Recrystallization:

- Solvent Selection: Test small amounts of **5-chloroquinaldine** in various solvents. An ideal solvent will dissolve the compound when boiling but yield crystals upon cooling to room temperature or below.[13]
- Dissolution: Place the crude **5-chloroquinaldine** in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and adding boiling chips). Add more hot solvent dropwise until the solid just completely dissolves.
- Decolorization (if necessary): If the hot solution is colored by impurities, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.
- Hot Gravity Filtration (if necessary): To remove insoluble impurities or the activated charcoal, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.
- Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[14] Once at room temperature, cooling may be completed in an ice-water bath to maximize the yield.
- Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
- Drying: Dry the crystals completely in a desiccator or a vacuum oven to remove any residual solvent.

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Caption: General Workflow for Purification by Recrystallization.

Conclusion

The solubility of **5-chloroquinaldine** is a critical parameter that dictates its handling, reaction conditions, and purification. This guide has established the theoretical basis for its solubility, leveraging the principle of "like dissolves like" and thermodynamic considerations. By analyzing quantitative data for a structurally similar molecule, we can make informed predictions about suitable solvents. Furthermore, the detailed experimental protocols for both solubility

determination and recrystallization provide a practical framework for laboratory work. For professionals in drug development and organic synthesis, a thorough understanding and application of these principles are essential for optimizing processes and achieving high-purity target molecules.

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